4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate
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Overview
Description
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate is a chemical compound with the molecular formula C13H21NO6. It is a member of the oxazepane family, characterized by a seven-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its unique structure, which includes tert-butyl and ethyl groups, as well as two ester functionalities .
Preparation Methods
The synthesis of 4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazepane ring. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow chemistry .
Chemical Reactions Analysis
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketone groups to alcohols.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate can be compared with other oxazepane derivatives, such as:
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate: This compound shares a similar core structure but lacks the additional ester functionality.
4-tert-Butyl 7-ethyl (7S)-6-oxo-1,4-oxazepane-4,7-dicarboxylate: A stereoisomer with different spatial arrangement of atoms. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity.
Properties
IUPAC Name |
4-O-tert-butyl 7-O-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-5-18-11(16)10-9(15)8-14(6-7-19-10)12(17)20-13(2,3)4/h10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRWEADFOJTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CN(CCO1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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